molecular formula C8H11ClN2 B1584344 3-Chloro-2,5-diethylpyrazine CAS No. 67714-53-8

3-Chloro-2,5-diethylpyrazine

Cat. No. B1584344
Key on ui cas rn: 67714-53-8
M. Wt: 170.64 g/mol
InChI Key: OHKRYVAKYCCYNX-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 3-chloro-2,5-diethylpyrazine but substituting 3-cyclopropyl-6-methylpiperazine-2,5-dione and making non-critical variations provided 3-chloro-2-cyclopropyl-5-methylpyrazine (A) and 3-chloro-5-cyclopropyl-2-methylpyrazine (B) as oils. Analytical data for 3-chloro-2-cyclopropyl-5-methylpyrazine (A): 1H NMR (CDCl3) δ 1.44, 2.35, 2.90, 3.07, 8.10; MS (ESI+) for C8H9N2Cl m/z 169 (M+H)+; Analytical data for 3-chloro-5-cyclopropyl-2-methylpyrazine (B): 1H NMR (CDCl3) δ 1.04, 2.00, 2.57, 8.10; MS (ESI+) for C8H9N2Cl m/z 169 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:10][CH3:11])=[N:4][CH:5]=[C:6]([CH2:8]C)[N:7]=1.[CH:12]1([CH:15]2[NH:20][C:19](=O)[CH:18]([CH3:22])[NH:17][C:16]2=O)[CH2:14][CH2:13]1>>[Cl:1][C:2]1[C:3]([CH:10]2[CH2:11][CH2:12]2)=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.[Cl:1][C:19]1[C:18]([CH3:22])=[N:17][CH:16]=[C:15]([CH:12]2[CH2:14][CH2:13]2)[N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(N1)CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1C(NC(C(N1)=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)C)C1CC1
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)C1CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 3-chloro-2,5-diethylpyrazine but substituting 3-cyclopropyl-6-methylpiperazine-2,5-dione and making non-critical variations provided 3-chloro-2-cyclopropyl-5-methylpyrazine (A) and 3-chloro-5-cyclopropyl-2-methylpyrazine (B) as oils. Analytical data for 3-chloro-2-cyclopropyl-5-methylpyrazine (A): 1H NMR (CDCl3) δ 1.44, 2.35, 2.90, 3.07, 8.10; MS (ESI+) for C8H9N2Cl m/z 169 (M+H)+; Analytical data for 3-chloro-5-cyclopropyl-2-methylpyrazine (B): 1H NMR (CDCl3) δ 1.04, 2.00, 2.57, 8.10; MS (ESI+) for C8H9N2Cl m/z 169 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:10][CH3:11])=[N:4][CH:5]=[C:6]([CH2:8]C)[N:7]=1.[CH:12]1([CH:15]2[NH:20][C:19](=O)[CH:18]([CH3:22])[NH:17][C:16]2=O)[CH2:14][CH2:13]1>>[Cl:1][C:2]1[C:3]([CH:10]2[CH2:11][CH2:12]2)=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.[Cl:1][C:19]1[C:18]([CH3:22])=[N:17][CH:16]=[C:15]([CH:12]2[CH2:14][CH2:13]2)[N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(N1)CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1C(NC(C(N1)=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)C)C1CC1
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)C1CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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